(9-Naphthalen-1-ylcarbazol-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-Naphthalen-1-ylcarbazol-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a carbazole moiety, which is further substituted with a naphthalene ring. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9-Naphthalen-1-ylcarbazol-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: (9-Naphthalen-1-ylcarbazol-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with suitable electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reaction.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Scientific Research Applications
(9-Naphthalen-1-ylcarbazol-3-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Investigated for its potential use in the development of fluorescent probes and sensors.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (9-Naphthalen-1-ylcarbazol-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product . The boronic acid group also facilitates various other reactions through its ability to form stable complexes with different reagents.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a carbazole and naphthalene moiety.
(9-Anthracen-1-ylcarbazol-3-yl)boronic Acid: Similar structure but with an anthracene ring instead of a naphthalene ring.
Uniqueness: (9-Naphthalen-1-ylcarbazol-3-yl)boronic acid is unique due to its extended conjugated system, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and fluorescent probes.
Properties
Molecular Formula |
C22H16BNO2 |
---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
(9-naphthalen-1-ylcarbazol-3-yl)boronic acid |
InChI |
InChI=1S/C22H16BNO2/c25-23(26)16-12-13-22-19(14-16)18-9-3-4-10-21(18)24(22)20-11-5-7-15-6-1-2-8-17(15)20/h1-14,25-26H |
InChI Key |
CMGJBMURTIQSQE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=CC5=CC=CC=C54)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.